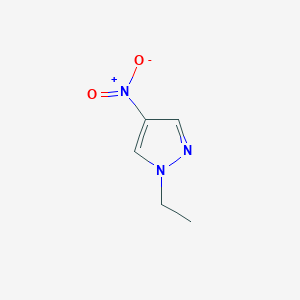

1-ethyl-4-nitro-1H-pyrazole

Descripción

Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Chemistry

Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, holds a significant position in organic chemistry. britannica.comwikipedia.org This ring system is a member of the azole family and is characterized by its unique electronic features, stemming from the presence of both a pyrrole-like and a pyridine-like nitrogen atom. encyclopedia.pub This structure imparts amphoteric properties, allowing pyrazoles to act as both weak acids and bases. encyclopedia.pub

The versatility of the pyrazole core allows for a wide range of chemical modifications, making it a valuable scaffold in several areas:

Medicinal Chemistry : Pyrazole derivatives are known to exhibit a broad spectrum of biological activities. mdpi.com The pyrazole ring is a key component in numerous pharmaceutical agents, demonstrating the therapeutic potential of this scaffold. wikipedia.org

Agrochemicals : The structural features of pyrazoles have been exploited in the development of pesticides and herbicides. mdpi.comsmolecule.com

Materials Science : The electronic and structural properties of pyrazoles make them suitable for applications in materials science, including the development of dyes and energetic materials. mdpi.comnih.gov

The synthetic accessibility and the ability to readily functionalize the pyrazole ring have cemented its role as a fundamental building block in the synthesis of more complex heterocyclic systems. encyclopedia.pub The development of efficient synthetic methodologies, including greener flow chemistry approaches, continues to expand the utility of pyrazole-based compounds in advanced chemical research. mdpi.com

Historical Context of 1-Ethyl-4-nitro-1H-pyrazole and its Analogues

The history of pyrazole chemistry dates back to 1883, when the German chemist Ludwig Knorr first gave the class of compounds its name. wikipedia.org A classical synthesis method was later developed by Hans von Pechmann in 1898. wikipedia.org The synthesis of the broader family of nitropyrazoles, to which this compound belongs, has been a subject of study for many decades.

The introduction of a nitro group onto the pyrazole ring is a key transformation that significantly influences the compound's properties. Historically, the nitration of pyrazoles has been achieved using various nitrating agents, such as nitric acid or mixtures of nitric and sulfuric acid, which typically results in substitution at the 4-position. acrhem.org An alternative pathway involves the thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles, a reaction first reported in the early 1970s. nih.govacs.org

While the specific discovery of this compound is not prominently documented in early literature, its development is situated within the broader exploration of nitrated heterocyclic compounds. The study of nitropyrazoles gained significant momentum due to their potential applications, not only as intermediates in medicinal chemistry but also as energetic materials. nih.gov Research in the late 20th and early 21st centuries has focused on synthesizing a wide variety of substituted nitropyrazoles to investigate their structure-property relationships. nih.gov The synthesis of analogues, such as this compound-3-carboxylic acid and its derivatives, highlights the systematic effort to create libraries of these compounds for further investigation. americanelements.comsigmaaldrich.com

Scope and Research Objectives Pertaining to this compound

Current research interest in this compound and its analogues is driven by its potential as a versatile building block in synthetic and medicinal chemistry. The primary objectives revolve around leveraging its specific structural features—the ethyl group at the N1 position and the electron-withdrawing nitro group at the C4 position—for the creation of novel molecules.

Key research objectives include:

Synthetic Utility : A major focus is on utilizing this compound as a starting material or intermediate for the synthesis of more complex chemical entities. Its classification as a "Protein Degrader Building Block" suggests its role in the development of molecules for targeted protein degradation, a cutting-edge area of chemical biology. calpaclab.com

Exploration of Biological Activity : Drawing from the known biological activities of the pyrazole class, research aims to explore the potential of this compound derivatives in medicinal chemistry. ontosight.ai Investigations into the anti-inflammatory, antimicrobial, and anticancer properties of related pyrazole structures provide a rationale for synthesizing and screening new compounds derived from this scaffold. smolecule.comontosight.ai

Materials Science Applications : The high nitrogen content and the presence of the nitro group in nitropyrazole analogues make them candidates for energetic materials. nih.gov Research objectives may include studying the physicochemical properties of this compound and related compounds to assess their potential in this field.

The table below summarizes the key identification and property data for this compound.

The research findings for this compound and its close analogues are primarily found in chemical supplier catalogs and specialized databases, indicating its role as a commercially available building block for discovery research. calpaclab.comfluorochem.co.ukscbt.com

Table of Mentioned Chemical Compounds

Structure

3D Structure

Propiedades

IUPAC Name |

1-ethyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-2-7-4-5(3-6-7)8(9)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQPXKEBIYOXPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90502745 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58793-45-6 | |

| Record name | 1-Ethyl-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90502745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 4 Nitro 1h Pyrazole and Its Derivatives

Classical and Contemporary Synthetic Routes to 1H-Pyrazoles

The pyrazole (B372694) scaffold is a cornerstone in heterocyclic chemistry, with a rich history of synthetic methodologies. These can be broadly categorized into several key approaches.

Condensation Reactions in 1H-Pyrazole Ring Formation

One of the most traditional and widely employed methods for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. This method, often referred to as the Knorr pyrazole synthesis, is versatile and can be adapted to produce a wide array of substituted pyrazoles. The reaction proceeds through the initial formation of a hydrazone, which then undergoes cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine. For instance, the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine can lead to the formation of two regioisomeric pyrazoles.

In a typical procedure, equimolar amounts of the 1,3-dicarbonyl compound and hydrazine are refluxed in a suitable solvent, such as ethanol (B145695) or acetic acid. The use of catalysts, such as mineral acids or Lewis acids, can enhance the reaction rate. Recent advancements have focused on developing more environmentally benign conditions, including the use of water as a solvent and microwave-assisted synthesis to reduce reaction times and improve yields.

1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, the most common 1,3-dipoles are diazo compounds, which react with alkynes or alkenes as dipolarophiles.

The reaction of a diazoalkane with an alkyne directly yields a pyrazole. If an alkene is used as the dipolarophile, the initial product is a pyrazoline, which can then be oxidized to the corresponding pyrazole. The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. This method offers a high degree of control over the substitution pattern of the resulting pyrazole.

Transition Metal-Catalyzed Syntheses of Pyrazole Derivatives

In recent years, transition metal catalysis has emerged as a sophisticated tool for the synthesis of complex organic molecules, and pyrazole synthesis is no exception. Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the formation of the pyrazole ring.

One common strategy involves the coupling of a hydrazone with a suitable partner, such as a vinyl halide or a terminal alkyne, in the presence of a palladium catalyst. Another approach is the copper-catalyzed reaction of a hydrazine with a 1,3-dicarbonyl compound. These methods often proceed under mild reaction conditions and exhibit high functional group tolerance. Furthermore, transition metal-catalyzed C-H activation has been utilized for the direct functionalization of pre-formed pyrazole rings, allowing for the introduction of various substituents at specific positions.

Multi-Component Reactions (MCRs) for 1-Ethyl-4-nitro-1H-pyrazole Scaffolds

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention due to their efficiency and convergence. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.

A common MCR for pyrazole synthesis involves the reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine. This one-pot procedure allows for the rapid assembly of complex pyrazole derivatives from readily available starting materials. The use of various catalysts, including Lewis acids and organocatalysts, can enhance the efficiency and scope of these reactions. The development of MCRs for the synthesis of pyrazole scaffolds offers a streamlined approach to generating molecular diversity.

Targeted Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: the formation of the 4-nitropyrazole core, followed by the N-ethylation of the pyrazole ring.

Precursor Compounds and Reaction Pathways

Step 1: Synthesis of 4-Nitropyrazole

The key precursor for the target molecule is 4-nitropyrazole. A well-established method for the synthesis of 4-nitropyrazole is the direct nitration of pyrazole.

Reactants: Pyrazole, Concentrated Sulfuric Acid, Fuming Nitric Acid, Fuming Sulfuric Acid.

Reaction Conditions: The pyrazole is first treated with concentrated sulfuric acid to form pyrazole sulfate. This is followed by the addition of a nitrating mixture of fuming nitric acid and fuming sulfuric acid. The reaction is typically carried out at a controlled temperature, for instance, 50°C for 1.5 hours, to ensure selective nitration at the 4-position.

Work-up: The reaction mixture is then carefully poured into ice water, leading to the precipitation of the crude 4-nitropyrazole. The product can be purified by recrystallization.

Step 2: N-Ethylation of 4-Nitropyrazole

Plausible Reactants: 4-Nitropyrazole, an ethylating agent (e.g., ethyl iodide, ethyl bromide, or diethyl sulfate), and a base (e.g., potassium carbonate or sodium hydride).

Plausible Reaction Conditions: The reaction would likely be carried out in a suitable aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF). The 4-nitropyrazole would be deprotonated by the base to form the pyrazolate anion, which then acts as a nucleophile, attacking the ethylating agent to form the N-ethylated product. The reaction temperature would likely be in the range of room temperature to gentle heating to facilitate the reaction.

Work-up: A typical work-up would involve filtration to remove the inorganic salts, followed by evaporation of the solvent. The crude product could then be purified by column chromatography or recrystallization.

The regioselectivity of the N-alkylation of unsymmetrical pyrazoles can sometimes be an issue, potentially yielding both N1 and N2 isomers. However, for 4-substituted pyrazoles, the electronic and steric effects often favor the formation of one regioisomer over the other.

Data Tables

Table 1: Key Precursor and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| Pyrazole | C₃H₄N₂ | 68.08 | Starting material for 4-nitropyrazole |

| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | Key intermediate |

| This compound | C₅H₇N₃O₂ | 141.13 | Target compound |

| Ethyl Iodide | C₂H₅I | 155.97 | Plausible ethylating agent |

| Diethyl Sulfate | C₄H₁₀O₄S | 154.19 | Plausible ethylating agent |

Table 2: Summary of Synthetic Steps for this compound

| Step | Reaction | Key Reagents | Plausible Conditions |

| 1 | Nitration of Pyrazole | Pyrazole, H₂SO₄, HNO₃ | 50°C, 1.5 h |

| 2 | N-Ethylation of 4-Nitropyrazole | 4-Nitropyrazole, Ethylating Agent (e.g., C₂H₅I), Base (e.g., K₂CO₃) | Aprotic solvent (e.g., CH₃CN), Room temperature to reflux |

Optimization of Reaction Conditions and Yields

The synthesis of this compound typically involves the direct nitration of 1-ethyl-1H-pyrazole. Achieving a high yield of the desired 4-nitro isomer while minimizing the formation of other isomers and byproducts necessitates careful optimization of several key reaction parameters. The process is analogous to the synthesis of 4-nitropyrazole from pyrazole, where a one-pot, two-step method has been effectively optimized. guidechem.com

In this analogous synthesis, pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration with a mixed acid system, typically fuming nitric acid and fuming sulfuric acid (oleum). guidechem.comnih.gov The optimization of this nitration step is critical for maximizing the product yield.

Key Parameters for Optimization:

Nitrating Agent Ratio: The molar ratio of the nitrating agents (fuming nitric acid and fuming sulfuric acid) to the pyrazole substrate is a crucial factor. Fuming sulfuric acid serves both as a catalyst, by promoting the formation of the highly electrophilic nitronium ion (NO₂⁺), and as a dehydrating agent, absorbing the water produced during the reaction and maintaining the concentration of the nitrating system. guidechem.com An optimal ratio ensures a high conversion rate. For the synthesis of 4-nitropyrazole, a maximum yield of 85% was achieved when the molar ratio of fuming nitric acid to pyrazole was 1.5:1. guidechem.com

Reaction Time: The duration of the reaction must be sufficient to allow for complete conversion of the starting material. However, prolonged reaction times can increase the likelihood of side reactions. The optimal reaction time for the nitration of pyrazole was determined to be 1.5 hours. guidechem.com

The findings from the synthesis of 4-nitropyrazole provide a strong foundation for optimizing the synthesis of this compound. By systematically adjusting the parameters of nitrating agent concentration, temperature, and reaction time, a high-yield synthesis of the target compound can be achieved.

Table 1: Optimization Parameters for the Synthesis of 4-Nitropyrazole

| Parameter | Condition | Outcome on Yield | Optimal Value |

| Molar Ratio (Fuming HNO₃ : Pyrazole) | Varied | Yield increases with the ratio up to a certain point, then plateaus. | 1.5 : 1 guidechem.com |

| Reaction Temperature | Varied | Lower temperatures result in slow conversion; higher temperatures may increase byproducts. | 50°C guidechem.com |

| Reaction Time | Varied | Insufficient time leads to incomplete reaction; excessive time does not improve yield. | 1.5 hours guidechem.com |

Green Chemistry Approaches in 1H-Pyrazole Synthesis

Traditional synthetic methods for pyrazole derivatives often rely on volatile and hazardous organic solvents, high temperatures, and harsh reagents, posing environmental and economic challenges. tandfonline.comresearchgate.net In response, significant research has been directed towards developing environmentally benign and sustainable protocols that align with the principles of green chemistry. benthamdirect.comresearchgate.net These approaches focus on minimizing waste, avoiding toxic substances, and improving energy efficiency through methods like solvent-free reactions, the use of aqueous media, and catalyst-free protocols. researchgate.netthieme-connect.com

Solvent-Free and Aqueous Medium Syntheses

A primary focus of green chemistry is the reduction or elimination of harmful organic solvents. thieme-connect.com Solvent-free reactions and the use of water as a reaction medium are two of the most effective strategies in the synthesis of pyrazole derivatives. researchgate.netthieme-connect.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, operational simplicity, and often, increased reaction rates and higher yields. tandfonline.com These reactions can be facilitated by various energy sources:

Microwave Irradiation: Microwave-assisted synthesis is a powerful tool for accelerating organic reactions. gsconlinepress.com In the solvent-free synthesis of pyrazolone (B3327878) derivatives, microwave irradiation has been shown to produce excellent yields (51-98%) in a one-pot protocol, significantly reducing reaction times. nih.gov

Grinding: Mechanical grinding of reactants in a mortar and pestle is another simple and efficient solvent-free method for synthesizing pyranopyrazole derivatives. gsconlinepress.com

Ultrasound Irradiation: Sonication can also promote reactions under solvent-free conditions, providing the necessary energy for chemical transformations through acoustic cavitation. benthamdirect.comsciencegate.app

Aqueous Medium Synthesis: Water is an ideal green solvent due to its availability, non-toxicity, and non-flammability. researchgate.netgsconlinepress.com Multicomponent reactions for synthesizing pyrazole derivatives have been successfully carried out in aqueous media, often providing excellent yields and simplifying the work-up procedure. researchgate.netias.ac.in To overcome the poor solubility of some organic reactants in water, surfactants or co-solvents like PEG-400 may be used. thieme-connect.comresearchgate.net In some advanced methods, reactions in water microdroplets have been shown to proceed at an accelerated rate, often without the need for a catalyst. acs.org

Table 2: Comparison of Green Synthetic Methods for Pyrazole Derivatives

| Method | Energy Source | Solvent | Typical Yield | Key Advantages |

| Microwave-Assisted | Microwaves | None | 51-98% nih.gov | Rapid, energy-efficient, high yields. gsconlinepress.comnih.gov |

| Grinding | Mechanical | None | Good gsconlinepress.com | Simple, low energy, no solvent waste. |

| Aqueous Synthesis | Conventional Heating or Ultrasound | Water | 89-97% thieme-connect.com | Environmentally benign, safe, inexpensive. researchgate.netgsconlinepress.com |

| Ultrasound-Assisted | Sonication | None or Water/PEG-400 | High | Reduced reaction times, operational simplicity. researchgate.net |

Catalyst-Free and Environmentally Benign Protocols

Eliminating catalysts, particularly those based on toxic or heavy metals, is another cornerstone of green synthetic chemistry. mdpi.com Many modern protocols for pyrazole synthesis have been developed to operate efficiently without any catalyst, often leveraging alternative energy sources or benign reaction media. benthamdirect.com

Catalyst-Free Protocols: The development of catalyst-free reactions simplifies experimental procedures, reduces costs, and prevents contamination of the final product with catalyst residues.

Ultrasound Irradiation: A cost-effective and eco-friendly procedure for the one-pot synthesis of highly substituted pyrazoles has been developed using ultrasound irradiation in a green solvent system (PEG-400 and water) at room temperature without a catalyst. researchgate.net This method is noted for its operational simplicity and reduced environmental impact. researchgate.net Another protocol describes a completely solvent and catalyst-free synthesis of pyrazole-centered tetrazoles under ultrasound, with reactions completing in just 15 minutes. benthamdirect.comingentaconnect.com

Aqueous Media: Certain multicomponent reactions for the synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles proceed smoothly in a water and ethanol mixture at room temperature without any catalyst. ias.ac.in This approach avoids toxic byproducts and simplifies the work-up process. ias.ac.in

Environmentally Benign Catalysis: When a catalyst is necessary, green approaches favor the use of non-toxic, recyclable, and biodegradable catalysts.

Organic Salts: Tetrabutylammonium bromide (TBAB), a commercially available and recoverable organic salt, has been used to catalyze the synthesis of pyrazole derivatives under solvent-free conditions at room temperature, achieving yields of 75-86%. tandfonline.com

Bio-based Catalysts: Natural and biodegradable catalysts, such as α-Casein, have been employed for the synthesis of various pyrazole derivatives. researchgate.net Resinous and non-toxic catalysts like Amberlyst-70 have also been used effectively in aqueous media. mdpi.com

These catalyst-free and environmentally benign protocols represent a significant advancement in the sustainable synthesis of pyrazoles, offering efficient and cleaner alternatives to traditional methods. benthamdirect.com

Chemical Reactivity and Derivatization of 1 Ethyl 4 Nitro 1h Pyrazole

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and while unsubstituted pyrazoles typically undergo electrophilic substitution preferentially at the C4 position, the presence of a nitro group at this location in 1-ethyl-4-nitro-1H-pyrazole alters this reactivity profile significantly. The nitro group is a powerful deactivating group, withdrawing electron density from the ring system through resonance and inductive effects. vulcanchem.com This deactivation makes further electrophilic substitution on the ring challenging, often requiring harsh reaction conditions which may risk decomposition. vulcanchem.com

Nucleophilic Reactions and Transformations

The electron-deficient character of the pyrazole ring in this compound, enhanced by the C4-nitro substituent, renders it susceptible to nucleophilic attack. smolecule.com The nitro group facilitates the addition of nucleophiles, particularly at the positions adjacent to it (C3 and C5). Research on analogous structures, such as those with additional electron-withdrawing groups, confirms an enhanced susceptibility to nucleophilic attack at the 5-position. vulcanchem.com

In derivatives of this compound that bear a suitable leaving group, such as a halogen, nucleophilic aromatic substitution (SNAr) is a key transformation. For example, the chlorine atom in 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole can be readily displaced by sodium azide, demonstrating the ring's activation towards nucleophiles. mdpi.compreprints.org Similarly, the iodine atom in 1-ethyl-4-iodo-1H-pyrazole-5-carbonitrile can be replaced by various nucleophiles. smolecule.com These examples highlight the potential for introducing a wide range of functional groups onto the this compound scaffold via nucleophilic substitution, should a precursor with an appropriate leaving group be used.

Functional Group Interconversions of the Nitro Moiety

The nitro group is a highly versatile functional group that can be transformed into a variety of other substituents, with its reduction to an amino group being one of the most common and synthetically useful reactions. This transformation is readily achieved for this compound and its derivatives using standard reducing agents.

Catalytic hydrogenation, typically employing hydrogen gas with a palladium on carbon (H₂/Pd-C) catalyst, is a highly effective method for this reduction. Other reducing systems can also be employed to yield the corresponding 4-amino-1-ethyl-1H-pyrazole. smolecule.com The resulting amino group is a valuable handle for further derivatization, such as diazotization or acylation, and serves as a key precursor for the synthesis of fused heterocyclic systems.

| Reaction | Reagents and Conditions | Product | Reference |

| Reduction of Nitro Group | H₂/Pd-C, 20–50 psi, 50°C | 4-Amino-1-ethyl-1H-pyrazole | |

| Reduction of Nitro Group | Hydrogen gas, catalyst | 4-Amino-1-ethyl-1H-pyrazole |

Cyclization and Annulation Reactions Leading to Fused Systems

This compound and its derivatives are valuable precursors for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These reactions often involve the transformation of the nitro group, typically into an amine, which can then participate in intramolecular or intermolecular cyclization reactions.

For instance, derivatives of 4-aminopyrazoles are used to construct fused pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. smolecule.com Another strategy involves the in situ reduction of a nitro group followed by a cyclization cascade. This has been used to synthesize pyrazolo[3,4-a]acridine and pyrazolo[4,3-a]acridine derivatives from nitro-bearing precursors in an efficient one-pot process using an Fe/H₂O medium. grafiati.com Furthermore, intramolecular reactions in suitably substituted nitropyrazoles can lead to novel fused structures, such as the formation of a tricyclic pyrazolo[5,1-b]thiazole system from the reaction of 3,5-dibromo-4-nitro-1H-pyrazole with 2-chloromethylthiirane. researchgate.net

| Precursor Type | Reaction Type | Fused System Formed | Reference |

| 1-Ethyl-5-methyl-4-nitro-1H-pyrazole derivative | Post-reduction cyclization | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines | smolecule.com |

| Nitro-aryl-pyrazole | In situ reduction and cyclization | Pyrazolo[3,4-a]acridin-10-one | grafiati.com |

| 3,5-Dibromo-4-nitro-1H-pyrazole | Reaction with thiirane, rearrangement | Dihydropyrazolo[5,1-b]thiazole | researchgate.net |

Alkylation and Acylation of the Pyrazole Nitrogen Atom

The title compound, this compound, already possesses an ethyl group at the N1 position of the pyrazole ring. This structure is itself a product of the N-alkylation of a 4-nitropyrazole precursor. The alkylation of the pyrazole ring nitrogen is a fundamental method for synthesizing N-substituted pyrazoles and is crucial for controlling the regiochemical outcome of subsequent reactions.

The synthesis of this compound typically involves the reaction of 4-nitropyrazole with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base. vulcanchem.com The choice of base and solvent is critical for achieving high yields. For example, potassium carbonate in a solvent like diethylene glycol dimethyl ether has been used effectively for the N-alkylation of related pyrazole systems. While the N1 position is already substituted, further reaction with a strong alkylating agent could potentially lead to the formation of a quaternary pyrazolium (B1228807) salt, though this is a less common transformation.

| Reaction | Reagents | Base/Solvent | Product | Reference |

| N-Alkylation | Ethyl bromide or Iodide | K₂CO₃ / DMF | This compound | vulcanchem.com |

| N-Alkylation | Ethyl halide | Base | This compound | evitachem.com |

Halogenation and Other Substituent Modifications

Direct halogenation of the this compound ring is possible, though the strong deactivating effect of the nitro group must be considered. Reactions would likely occur at the C3 or C5 positions. For related pyrazole systems, various halogenation methods have been established. For instance, iodination of pyrazole derivatives can be achieved using iodine monochloride (ICl) or molecular iodine with a base. smolecule.comorganic-chemistry.org The synthesis of 4-bromo-1-ethyl-3-nitro-1H-pyrazole demonstrates that bromination of the ethyl-nitro-pyrazole core is feasible. chemscene.com

Beyond halogenation, other substituent modifications are well-documented for nitropyrazoles. A notable example is the nucleophilic substitution of a halogen atom on the pyrazole ring. In 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole, the chloro group can be substituted by an azido (B1232118) group using sodium azide. mdpi.compreprints.org This highlights the capacity to introduce other important functional groups onto the nitropyrazole core, expanding its synthetic utility.

Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 1-ethyl-4-nitro-1H-pyrazole, ¹H, ¹³C, and ¹⁵N NMR spectroscopy collectively provide a detailed map of its atomic connectivity and electronic environment.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the protons of the ethyl group and the pyrazole (B372694) ring. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the pyrazole ring protons.

The ethyl group protons will present as a characteristic quartet and triplet. The methylene (B1212753) protons (-CH₂-) are directly attached to the pyrazole nitrogen (N1) and are therefore deshielded, expected to resonate as a quartet around δ 4.2-4.5 ppm. The methyl protons (-CH₃) of the ethyl group are further from the ring and will appear as a triplet at a more upfield position, typically around δ 1.4-1.6 ppm. The coupling between the methylene and methyl protons would result in a coupling constant (J) of approximately 7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole) | ~8.2 | Singlet |

| H-5 (pyrazole) | ~8.5 | Singlet |

| N-CH₂ (ethyl) | ~4.3 | Quartet |

| CH₃ (ethyl) | ~1.5 | Triplet |

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound. The chemical shifts of the pyrazole ring carbons are particularly diagnostic of the substituent effects.

The carbon atom bearing the nitro group (C4) is expected to have a chemical shift in the range of δ 140-150 ppm due to the strong electron-withdrawing effect of the nitro group. The C3 and C5 carbons of the pyrazole ring are also deshielded and are predicted to appear in the aromatic region, typically between δ 125 and 140 ppm. The carbon of the ethyl group's methylene (-CH₂-) attached to the nitrogen is expected around δ 50-55 ppm, while the methyl carbon (-CH₃) should appear further upfield, around δ 14-16 ppm. In similar structures like this compound-5-carboxylic acid, the pyrazole carbons show distinct signals that help in confirming the substitution pattern.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (pyrazole) | ~135 |

| C-4 (pyrazole) | ~145 |

| C-5 (pyrazole) | ~130 |

| N-CH₂ (ethyl) | ~52 |

| CH₃ (ethyl) | ~15 |

Nitrogen-15 NMR (¹⁵N NMR) and Heteronuclear Correlations

¹⁵N NMR spectroscopy is a powerful tool for probing the electronic environment of nitrogen atoms within a molecule. For this compound, three distinct nitrogen signals are expected: two for the pyrazole ring nitrogens (N1 and N2) and one for the nitro group nitrogen.

The chemical shift of the nitro group nitrogen is typically found in a characteristic downfield region, often between δ -10 and -20 ppm relative to nitromethane. core.ac.uk The pyrazole ring nitrogens will have different chemical shifts. The N1 nitrogen, substituted with the ethyl group, is expected to be a "pyrrole-type" nitrogen, while the N2 nitrogen is a "pyridine-type" nitrogen. In substituted pyrazoles, the "pyridine-type" nitrogen (N2) generally resonates at a higher frequency (less shielded) compared to the "pyrrole-type" nitrogen (N1). mdpi.com Heteronuclear correlation experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively assign these nitrogen signals by correlating them to the known proton signals of the ethyl group and the pyrazole ring.

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The key vibrational modes for this compound are associated with the nitro group, the pyrazole ring, and the ethyl substituent.

The most characteristic IR bands for this compound are due to the nitro group. Strong asymmetric and symmetric stretching vibrations of the NO₂ group are expected to appear around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively. These bands are typically intense in the IR spectrum. For the related compound this compound-3-carbohydrazide, the symmetric and asymmetric stretches of the nitro group are noted around 1350 cm⁻¹ and 1520 cm⁻¹, respectively.

The pyrazole ring itself will exhibit a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations within the ring are expected in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyrazole ring protons will appear above 3000 cm⁻¹. The ethyl group will show C-H stretching vibrations in the 2850-3000 cm⁻¹ region. In-situ monitoring using FTIR or Raman spectroscopy can be a valuable tool to track reaction progress during its synthesis.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ Asymmetric Stretch | 1520-1560 |

| NO₂ Symmetric Stretch | 1340-1380 |

| Pyrazole Ring Stretching (C=N, C=C) | 1400-1600 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (ethyl) | 2850-3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Pyrazole derivatives typically exhibit absorption bands in the ultraviolet region. researchgate.net For this compound, the presence of the nitro group, a strong chromophore, is expected to influence the absorption spectrum significantly.

The spectrum is likely to show a strong absorption band corresponding to a π→π* transition, which is characteristic of aromatic and heteroaromatic systems. This band is expected to appear in the range of 250-300 nm. The nitro group may also give rise to a weaker n→π* transition at a longer wavelength, potentially extending into the near-visible region. researchgate.net The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of a molecule's elemental composition. For this compound, HRMS provides an accurate mass measurement, which confirms its molecular formula of C₅H₇N₃O₂.

The calculated exact mass for the neutral molecule is 141.0538 g/mol . nih.gov In positive-ion mode ESI-HRMS, the compound would be detected as the protonated molecule, [M+H]⁺, with a calculated m/z of 142.0611. The high accuracy of this measurement allows for the unambiguous confirmation of the elemental formula, distinguishing it from other potential compounds with the same nominal mass. Analysis of fragmentation patterns in the mass spectrum can further support the proposed structure.

Table 4: HRMS Data for this compound

| Species | Molecular Formula | Calculated m/z |

| [M] | C₅H₇N₃O₂ | 141.0538 |

| [M+H]⁺ | C₅H₈N₃O₂⁺ | 142.0611 |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

No published data available.

Crystal Packing and Intermolecular Interactions

No published data available.

Conformational Analysis in the Crystalline State

No published data available.

Computational and Theoretical Investigations of 1 Ethyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netresearchgate.net It is widely employed to determine molecular geometry, electronic properties, and spectroscopic data. tandfonline.com Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-311++G**, to obtain accurate results that correlate well with experimental data. researchgate.nettandfonline.com

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For pyrazole (B372694) derivatives, DFT calculations are used to determine key structural parameters like bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Table 1: Expected Impact of Substituents on Molecular Geometry

| Substituent | Expected Influence on 1-ethyl-4-nitro-1H-pyrazole |

|---|---|

| Ethyl Group | May cause slight steric hindrance, influencing the dihedral angle relative to the pyrazole ring. |

| Nitro Group | Strong electron-withdrawing effects can alter the bond lengths within the pyrazole ring due to resonance. |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability. researchgate.net

For nitro-aromatic compounds, the HOMO is typically localized on the aromatic ring, while the LUMO is often centered on the electron-withdrawing nitro group. researchgate.netresearchgate.net This distribution indicates that the molecule is susceptible to nucleophilic attack at the sites where the LUMO is concentrated. The HOMO-LUMO gap can be used to calculate various quantum chemical parameters that describe the molecule's reactivity. asrjetsjournal.org

Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ (I + A) / 2 | The power of an atom to attract electrons to itself. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values. youtube.com MEP maps are valuable tools for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Red/Yellow Regions : Indicate negative electrostatic potential, representing areas rich in electrons. These sites are susceptible to electrophilic attack. researchgate.net

Blue Regions : Indicate positive electrostatic potential, representing electron-deficient areas. These sites are prone to nucleophilic attack. researchgate.net

Green Regions : Represent neutral or zero potential areas. researchgate.net

In a molecule like this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the nitro group due to their high electronegativity. researchgate.netresearchgate.net Positive potential (blue) would likely be found around the hydrogen atoms of the ethyl group and the pyrazole ring, indicating susceptibility to nucleophilic attack. mdpi.comwalisongo.ac.id

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly DFT, are frequently used to predict spectroscopic properties, such as NMR chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm molecular structures and understand their electronic environments. tandfonline.commdpi.com

The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating theoretical ¹H and ¹³C NMR chemical shifts. asrjetsjournal.org The calculated shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS). modgraph.co.uk

For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbons of the ethyl group and the pyrazole ring. The electron-withdrawing nitro group is expected to cause a downfield shift (higher ppm values) for the adjacent protons and carbons on the pyrazole ring due to deshielding effects. chemistrysteps.commdpi.com Comparing the calculated spectra with experimentally obtained NMR data allows for the validation of the computational model and provides a detailed assignment of the observed signals. researchgate.netmdpi.com

Table 3: Predicted ¹³C NMR Chemical Shifts for C-Nitropyrazoles

| Position | Chemical Shift (ppm) |

|---|---|

| C3 | 137.6–138.8 |

| C4 | 120.3–121.1 |

| C5 | 131.0–132.8 |

Data based on related C-nitropyrazole structures. researchgate.net

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Vibrational Frequency Calculations

Vibrational frequency calculations are essential for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT), which has proven effective for analyzing pyrazole derivatives. derpharmachemica.com By employing methods such as B3LYP with a basis set like 6-311++G(d,p), it is possible to compute the harmonic vibrational frequencies corresponding to the fundamental modes of vibration. derpharmachemica.comresearchgate.net

For this compound, the calculated vibrational spectrum would be characterized by specific modes associated with its functional groups. Key vibrational modes would include the symmetric and asymmetric stretching of the nitro (NO₂) group, stretching and bending vibrations of the pyrazole ring, and vibrations corresponding to the ethyl group (C-H stretching, bending). The pyrazole ring itself has characteristic deformation and stretching vibrations. derpharmachemica.com A detailed assignment of these bands can be made with the aid of Potential Energy Distribution (PED) analysis. researchgate.net The correlation between theoretical and experimental spectra is generally strong, allowing for reliable interpretation of experimental data. derpharmachemica.com

Table 1: Predicted Major Vibrational Frequencies for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups in similar molecules.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Description |

| C-H Stretching (Aromatic) | 3100-3000 | Stretching of C-H bonds on the pyrazole ring. |

| C-H Stretching (Aliphatic) | 3000-2850 | Asymmetric and symmetric stretching of C-H bonds in the ethyl group. |

| C=C & C=N Stretching | 1600-1450 | Stretching vibrations within the pyrazole ring. |

| NO₂ Asymmetric Stretching | 1570-1500 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| NO₂ Symmetric Stretching | 1370-1300 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |

| C-N Stretching | 1200-1130 | Stretching of the carbon-nitrogen bond connecting the ring and functional groups. |

| C-H Out-of-Plane Bending | 1000-750 | Bending of the C-H bonds out of the plane of the pyrazole ring. |

| Pyrazole Ring Deformation | 700-600 | In-plane and out-of-plane deformation of the pyrazole ring structure. |

Predicted UV-Vis Absorption Spectra

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). physchemres.org This method calculates the electronic transitions between molecular orbitals, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. The UV-Vis spectrum of pyrazole derivatives is typically characterized by π → π* transitions. physchemres.orgresearchgate.net

For this compound, the presence of the pyrazole ring, an aromatic system, and the nitro group, a strong chromophore, would dominate its electronic spectrum. The calculations would predict the maximum absorption wavelengths (λ_max), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. physchemres.org The solvent environment can also be modeled using approaches like the Polarizable Continuum Model (PCM) to predict solvatochromic shifts, as the polarity of the solvent can influence the electronic transitions. physchemres.org

Table 2: Predicted UV-Vis Absorption Data for this compound This table is illustrative, showing typical results from a TD-DFT calculation.

| Transition | Calculated λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240-260 | > 0.1 | HOMO-1 → LUMO (π → π) |

Tautomerism and Conformational Dynamics of 1H-Pyrazoles

Tautomerism is a significant phenomenon in 1H-pyrazoles, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. However, in This compound , the nitrogen at the N1 position is substituted with an ethyl group, which precludes the possibility of this annular prototropic tautomerism. To understand the relevant tautomeric dynamics, it is necessary to consider the unsubstituted parent compound, 4-nitro-1H-pyrazole .

Energetic Landscape of Tautomeric Forms

For unsymmetrically substituted 1H-pyrazoles like 4-nitro-1H-pyrazole, two tautomeric forms can exist. The relative stability of these tautomers is influenced by the electronic effects of the substituents and interactions with the surrounding medium. fu-berlin.de Quantum chemical calculations can determine the relative energies (enthalpy, Gibbs free energy) of the tautomers, revealing which form is thermodynamically more stable. nih.gov

The equilibrium between tautomers is affected by factors such as intramolecular hydrogen bonding and the polarity of the solvent. youtube.com For 4-nitropyrazole, the electron-withdrawing nature of the nitro group influences the acidity of the N-H proton and the basicity of the adjacent nitrogen atom, which in turn dictates the energetic preference for one tautomer over the other. Computational studies on substituted pyrazolones have shown that the keto-enol tautomeric equilibrium is heavily favored towards one form depending on the substitution pattern. nih.gov

Intramolecular Proton Transfer Mechanisms

The conversion between tautomers occurs via an intramolecular proton transfer (IPT). nih.gov This process can happen in the ground state or, upon photoexcitation, in the excited state (ESIPT). rsc.org The mechanism involves the movement of a proton from one nitrogen atom to the other. Computational modeling can elucidate the transition state for this process and calculate the associated energy barrier. nih.gov

In some molecular systems, the proton transfer is mediated by the rotation of a functional group, which helps to overcome a high energy barrier for a direct proton jump. nih.gov For pyrazole derivatives, ESIPT is a known photoreaction that can lead to dual fluorescence, making it a topic of interest for materials science. physchemres.orgrsc.orgscbt.com The efficiency and dynamics of the proton transfer can be studied on ultrafast timescales, such as sub-picoseconds to picoseconds. rsc.org

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of atoms and molecules. nih.gov These simulations provide insights into the conformational dynamics and intermolecular interactions of pyrazole derivatives in various environments. nih.gov By solving Newton's equations of motion, MD simulations can model how the molecule interacts with solvent molecules or biological targets over time. nih.gov

For this compound, MD simulations could be employed to understand its behavior in solution, revealing how solvent molecules arrange around it and form hydrogen bonds or other non-covalent interactions. Advanced topological analyses can be used to characterize these intermolecular interactions and electron density features. researchgate.net In the context of drug design, MD simulations are used to assess the stability of a ligand (like a pyrazole derivative) within the binding site of a protein, providing information on the key interactions that stabilize the complex. nih.gov For instance, simulations can reveal stable interactions with specific amino acid residues and the role of water molecules in mediating these connections through hydrogen-bond networks. nih.gov

Biological Activity and Medicinal Chemistry Applications of 1 Ethyl 4 Nitro 1h Pyrazole and Its Analogues

General Overview of Pharmacological Relevance of Pyrazole (B372694) Derivatives

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govmdpi.com Its derivatives are recognized as pharmacologically significant scaffolds that exhibit a vast array of biological activities. researchgate.netresearchgate.net This structural motif is present in several commercially successful drugs, demonstrating its therapeutic potential across diverse medical fields. nih.govmdpi.com Notable examples include the anti-inflammatory drug Celecoxib (B62257), the antipsychotic CDPPB, and the anti-obesity agent Rimonabant. nih.gov

The pharmacological versatility of pyrazole derivatives is extensive, with research demonstrating activities such as anti-inflammatory, analgesic, anticancer, antimicrobial (antibacterial and antifungal), antiviral, and antidepressant effects. mdpi.comnih.govpharmatutor.orgglobalresearchonline.net The ability of the pyrazole ring to act as a bioisosteric replacement for other functional groups and to serve as a scaffold for building complex molecules has driven its exploration in drug discovery. researchgate.net Researchers have successfully synthesized and evaluated numerous pyrazole analogues, leading to the identification of potent agents against various diseases. mdpi.com The ongoing interest in this heterocyclic system stems from its proven track record in producing effective therapeutic agents and the potential for discovering novel compounds with improved efficacy and selectivity. researchgate.netnih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

The pharmacological potential of pyrazole derivatives is assessed through a variety of established biological evaluation methodologies, both in vitro and in vivo.

In Vitro Assays: These laboratory-based tests are crucial for initial screening and understanding the cellular and molecular mechanisms of action.

Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to evaluate the cytotoxic effects of compounds on various cancer cell lines, such as HeLa, MCF-7, and A549. mdpi.com This assay measures the metabolic activity of cells, which is indicative of cell viability.

Antimicrobial Activity: The antimicrobial potential is often determined using broth dilution or agar (B569324) disk diffusion methods. These techniques measure the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, including Gram-positive and Gram-negative bacteria and fungal strains. mdpi.com

Enzyme Inhibition: Specific assays are used to measure the ability of a compound to inhibit the activity of a particular enzyme. For instance, COX-1/COX-2 inhibition assays are critical for anti-inflammatory drug candidates, and various kinase inhibition assays are employed for anticancer agents. mdpi.comnih.gov

In Vivo Models: Animal models are used to evaluate the efficacy and pharmacological profile of promising compounds in a whole-organism setting.

Anti-inflammatory Activity: The carrageenan-induced rat paw edema model is a widely used and classic in vivo test for evaluating the anti-inflammatory activity of new compounds. mdpi.com The reduction in paw swelling after administration of the test compound is measured and compared to a standard drug like celecoxib. mdpi.com

Analgesic Activity: Models such as the acetic acid-induced writhing test in mice are employed to assess the pain-relieving properties of pyrazole derivatives. nih.gov

These methodologies provide essential data on the biological activity of pyrazole compounds, guiding the selection of candidates for further preclinical and clinical development.

Mechanistic Studies of Biological Action

Understanding how pyrazole derivatives exert their pharmacological effects at a molecular level is crucial for rational drug design and development. Mechanistic studies focus on identifying and characterizing the specific biological targets and pathways modulated by these compounds.

A primary mechanism through which many pyrazole derivatives exhibit their therapeutic effects is the inhibition of specific enzymes.

Cyclooxygenase (COX) Inhibition: The anti-inflammatory properties of many pyrazoles are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nih.gov Assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Compounds with high selectivity for COX-2 over COX-1 are sought to minimize gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com For example, certain diarylpyrazole derivatives have demonstrated potent and selective COX-2 inhibitory activity with IC50 values in the nanomolar range. mdpi.com

Kinase Inhibition: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Pyrazole derivatives have been developed as potent inhibitors of various kinases. nih.gov For instance, some analogues have shown inhibitory activity against Janus Kinase 2 (JAK2), a key target in myeloproliferative neoplasms. nih.gov Biochemical assays measure the ability of the compounds to block the kinase's phosphotransferase activity, providing IC50 values that quantify their potency. nih.govresearchgate.net

The table below shows examples of pyrazole derivatives and their enzyme inhibitory activities.

| Compound Class | Target Enzyme | IC50 Value | Biological Activity |

| Diarylpyrazole | COX-2 | 0.034 - 0.052 µM | Anti-inflammatory |

| 6-Aminopyrazolyl-pyridine-3-carbonitrile | JAK2 | Varies | Anticancer |

| (R)-pyrazole 7q | DapE | 35.6 µM (racemate) | Antibacterial |

| 2-Thiazolyl pyrazole 7a | DapE | 22.4 µM | Antibacterial |

This table is for illustrative purposes and contains data for various pyrazole derivatives, not specifically 1-ethyl-4-nitro-1H-pyrazole.

Another important mechanism of action for pyrazole derivatives is their interaction with specific cellular receptors. Receptor binding assays are used to determine the affinity of a compound for a particular receptor. These assays typically involve a radiolabeled ligand that is known to bind to the receptor. The pyrazole compound is then tested for its ability to displace the radiolabeled ligand, and the concentration at which 50% of the radioligand is displaced (IC50 or Ki) is a measure of the compound's binding affinity.

A notable example is the investigation of pyrazole derivatives as ligands for cannabinoid receptors (CB1 and CB2). nih.gov Radioligand binding assays have been instrumental in identifying pyrazole compounds that act as antagonists or partial agonists at these receptors, which are targets for pain, inflammation, and obesity. nih.gov These studies help to establish the affinity and selectivity of the compounds, providing insight into their potential therapeutic applications and side-effect profiles.

Identifying the specific molecular target of a biologically active compound is a critical step in understanding its mechanism of action. For novel pyrazole derivatives, a combination of computational and experimental approaches is often employed.

In Silico Methods: Molecular docking is a computational technique used to predict the binding mode of a small molecule to the three-dimensional structure of a target protein. nih.gov This approach can help identify potential targets by screening a library of compounds against various protein structures. It has been used to identify pyrazole derivatives as potential modulators of cancer-related targets like C-RAF, VEGFR, and HDAC. nih.gov

Experimental Validation: Once potential targets are identified computationally, experimental methods are required for validation. Techniques like photoaffinity labeling, affinity purification, and proteomic analysis can be used to isolate the protein targets that physically interact with the pyrazole compound. nih.gov Furthermore, thermal shift assays (TSA), both fluorescent and cellular, can provide direct evidence of target engagement by measuring the change in a protein's thermal stability upon ligand binding. nih.gov These methods were successfully used to identify 14-3-3 proteins as the molecular targets for a class of pyrazolone (B3327878) compounds investigated as therapeutics for amyotrophic lateral sclerosis (ALS). nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.govmdpi.com For pyrazole derivatives, SAR studies involve systematically modifying different parts of the molecule—the core pyrazole ring and its substituents—and evaluating the impact of these changes on pharmacological potency and selectivity. nih.gov

The pyrazole scaffold offers several positions for substitution (N1, C3, C4, and C5), allowing for fine-tuning of its properties. For the specific compound This compound , the SAR can be analyzed by considering the contributions of the substituents at the N1 and C4 positions.

N1-Substituent (Ethyl Group): The substituent at the N1 position of the pyrazole ring is crucial for modulating activity. The size, lipophilicity, and electronic nature of this group can significantly affect how the molecule interacts with its biological target. In many pyrazole series, varying the N1-substituent from a simple hydrogen to alkyl or large aryl groups has profound effects on activity. For instance, in a series of pyrazole-based inhibitors of the enzyme DapE, the nature of the N-substituent was a key determinant of potency. nih.gov An ethyl group, as in this compound, is a small, lipophilic group that can influence the compound's solubility, membrane permeability, and fit within a target's binding pocket.

C4-Substituent (Nitro Group): Electrophilic substitution, such as nitration, typically occurs at the C4 position of the pyrazole ring. globalresearchonline.net The C4 position is often a key point for modification to alter biological activity. The nitro (-NO2) group is a strong electron-withdrawing group. Its presence can significantly impact the electronic properties of the entire pyrazole ring system, which can in turn affect binding affinity to biological targets. researchgate.net For example, studies on other heterocyclic scaffolds have shown that the presence of a nitro group can enhance certain biological activities. pharmajournal.net In one study of pyrazoline derivatives, a 4-NO2 substituent on an adjacent phenyl ring was found to increase analgesic and anti-inflammatory activities. pharmajournal.net The electron-withdrawing nature of the nitro group in nitroaromatic compounds can also make them susceptible to metabolic reduction, a factor that can influence both their mechanism of action and toxicity profile. mdpi.com

The general SAR principles for pyrazole derivatives are summarized in the table below.

| Position | Type of Substituent | General Impact on Bioactivity |

| N1 | Alkyl, Aryl | Modulates potency and pharmacokinetic properties. Critical for fitting into target binding sites. |

| C3 & C5 | Aryl, Heteroaryl | Often crucial for establishing key interactions with the target. Variations can determine selectivity (e.g., between enzyme isoforms). nih.gov |

| C4 | H, Halogen, Nitro, etc. | Can be modified to fine-tune electronic properties, potency, and selectivity. nih.gov |

This table represents generalized SAR findings from various studies on pyrazole analogues.

While these general principles provide a framework for understanding the potential activity of this compound, specific biological data for this compound in a medicinal chemistry context are not extensively reported in the reviewed literature. SAR studies emphasize that even minor structural modifications can lead to significant changes in biological effects, highlighting the need for empirical testing of each new analogue. nih.govmdpi.com

Specific Therapeutic Potential

The pyrazole scaffold is a foundational structure in medicinal chemistry, leading to the development of numerous derivatives with a wide array of pharmacological activities. nih.gov While research on this compound itself is specific, the therapeutic potential of its analogues is vast and well-documented across various domains. These analogues, characterized by the core pyrazole ring, have been extensively synthesized and evaluated for numerous biological activities, including anti-inflammatory, antimicrobial, anticancer, analgesic, anticonvulsant, and antidiabetic properties. nih.gov

Anti-inflammatory Agents

Pyrazole derivatives are widely recognized for their significant anti-inflammatory properties, a characteristic highlighted by the commercial success of the pyrazole-containing drug, Celecoxib, a potent COX-2 inhibitor. rjpbr.comnih.gov Research into novel analogues continues to yield promising candidates that modulate inflammatory pathways.

A study on 1,3,4-trisubstituted pyrazole derivatives identified compounds with excellent anti-inflammatory activity in the carrageenan-induced paw edema model. researchgate.net Notably, compounds designated as 5a and 5b demonstrated inhibition of ≥84.2%, which is comparable to the standard drug diclofenac (B195802) (86.72%). researchgate.net Another series of novel pyrazole derivatives also showed potent activity in the same model, with compound 5b being the most effective. nih.gov Furthermore, a series of benzophenones conjugated with an oxadiazole sulfur bridge pyrazole has been designed and evaluated for anti-inflammatory effects. nih.gov

In vitro and in vivo studies of other pyrazole derivatives have shown that some compounds exhibit a high edema inhibition percentage (78.9–96%), surpassing the efficacy of celecoxib (82.8%). nih.gov These compounds were also found to be potent COX-2 inhibitors. nih.gov The presence of certain substituents, such as a 2,4-dinitrophenyl group on the pyrazole nitrogen, has been shown to be beneficial for anti-inflammatory activity. journalcra.com For instance, compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard drug diclofenac sodium. nih.gov

| Compound Class/Derivative | Model/Assay | Key Finding | Reference |

|---|---|---|---|

| 1,3,4-Trisubstituted Pyrazoles (5a, 5b) | Carrageenan-induced paw edema | Showed ≥84.2% inhibition, comparable to diclofenac (86.72%). | researchgate.net |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | In vivo anti-inflammatory screen | Demonstrated better activity compared to diclofenac sodium. | nih.gov |

| Thiophene–pyrazole hybrids | In vivo models | Identified as promising nontoxic, gastrointestinal-safe anti-inflammatory candidates. | nih.gov |

| Novel Pyrazole Derivatives (144–146) | COX-2 Inhibition Assay | Exhibited potent COX-2 inhibitory activity (IC50: 0.034–0.052 μM) and high edema inhibition (up to 96%). | nih.gov |

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral)

The pyrazole nucleus is a versatile scaffold for developing a wide spectrum of antimicrobial agents. nih.gov Analogues have demonstrated significant efficacy against various bacterial, fungal, and viral pathogens.

Antibacterial and Antifungal Activity Numerous studies have confirmed the potent antibacterial and antifungal properties of pyrazole derivatives. A series of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives were synthesized and screened for antibacterial activity. manipal.edu Among them, compounds 3c, 3f, 3k, and 3l showed excellent activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa when compared to the standard drug Ceftriaxone. manipal.edu

In another study, pyrazole derivatives were synthesized using ultrasound irradiation and evaluated for antimicrobial activity. nih.gov Compound 3 was found to be exceedingly active against the Gram-negative bacterium E. coli (MIC: 0.25 μg/mL), while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis (MIC: 0.25 μg/mL), with both showing potency greater than the standard, Ciprofloxacin. nih.gov Compound 2 from the same series displayed high antifungal activity against Aspergillus niger (MIC: 1 μg/mL), comparable to Clotrimazole. nih.gov The synthesis of nitro pyrazole-based thiazole (B1198619) derivatives has also yielded compounds with remarkable antibacterial and antifungal activity against all tested strains. meddocsonline.org

Antiviral Activity Pyrazole derivatives have emerged as promising antiviral agents. nih.gov A series of 4-substituted pyrazole derivatives were evaluated for their efficacy against the Newcastle disease virus (NDV), with hydrazone 6 and thiazolidinedione derivative 9 achieving 100% protection. nih.gov The unique chemical structure of pyrazoles allows for extensive modifications, leading to compounds with specific and enhanced antiviral properties. nih.gov

More recently, pyranopyrazole derivatives were identified as potential inhibitors of human coronavirus. mdpi.com In an antiviral assay against human coronavirus 229E (HCoV-229E), compound 18 showed a high selectivity index (SI = 12.6) and demonstrated spectacular inhibitory capacity. This compound also inhibited the viral replication phase with a reduction percentage of 82.2%. mdpi.com Furthermore, hydroxyquinoline-pyrazole candidates have been investigated as broad-spectrum antiviral agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing they can attenuate the viruses through multiple modes of action, including adsorption and replication inhibition. nih.gov

| Compound Class/Derivative | Activity Type | Target Organism/Virus | Key Finding | Reference |

|---|---|---|---|---|

| Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylates (3c, 3f, 3k, 3l) | Antibacterial | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity compared to Ceftriaxone. | manipal.edu |

| Pyrazole Derivative 3 | Antibacterial | E. coli | Exceedingly active with MIC of 0.25 μg/mL. | nih.gov |

| Pyrazole Derivative 4 | Antibacterial | S. epidermidis | Highly active with MIC of 0.25 μg/mL. | nih.gov |

| Pyrazole Derivative 2 | Antifungal | A. niger | Highly active with MIC of 1 μg/mL. | nih.gov |

| Hydrazone 6 / Thiazolidinedione 9 | Antiviral | Newcastle disease virus (NDV) | Achieved 100% protection against NDV. | nih.gov |

| Pyranopyrazole Derivative 18 | Antiviral | Human coronavirus 229E (HCoV-229E) | High selectivity index (12.6); 82.2% inhibition of replication. | mdpi.com |

Anticancer and Antiproliferative Activity

The pyrazole scaffold is a key feature in many compounds designed for anticancer applications. nih.gov Analogues have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, often acting through mechanisms such as the induction of apoptosis and cell cycle arrest. nih.govsemanticscholar.org

One study revealed a novel pyrazole, PTA-1 , to be a potent anticancer compound cytotoxic at low micromolar ranges across 17 human cancer cell lines, with less cytotoxicity to non-cancerous cells. nih.gov In triple-negative breast cancer cells (MDA-MB-231), PTA-1 was found to induce apoptosis, arrest the cell cycle in the S and G2/M phases, and inhibit tubulin polymerization. nih.gov Other research on pyrazole derivatives PYRIND and TOSIND showed cell-specific cytotoxic effects on breast cancer cell lines. nih.gov PYRIND decreased the viability of MCF7 cells with an IC50 of 39.7 ± 5.8 μM, while TOSIND strongly decreased the viability of MDA-MB-231 cells with an IC50 of 17.7 ± 2.7 μM after 72 hours. nih.gov

A separate series of pyrazoline derivatives also showed promising antiproliferative activity. semanticscholar.org Compounds 1b and 2b were particularly effective against HepG-2 (liver cancer) cells, with IC50 values of 6.78 µM and 16.02 µM, respectively. Mechanistic studies showed that compound 1b arrested the HepG-2 cell cycle at the G2/M phase and induced apoptosis. semanticscholar.org

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism of Action | Reference |

|---|---|---|---|---|

| PTA-1 | MDA-MB-231 (Breast) | Low micromolar range | Induces apoptosis, cell cycle arrest (S and G2/M), inhibits tubulin polymerization. | nih.gov |

| PYRIND | MCF7 (Breast) | 39.7 ± 5.8 μM | Diminishes cell viability. | nih.gov |

| TOSIND | MDA-MB-231 (Breast) | 17.7 ± 2.7 μM | Strongly decreases cell viability. | nih.gov |

| Pyrazoline Derivative 1b | HepG-2 (Liver) | 6.78 µM | Induces G2/M cell cycle arrest and apoptosis. | semanticscholar.org |

| Pyrazoline Derivative 2b | HepG-2 (Liver) | 16.02 µM | Antiproliferative activity. | semanticscholar.org |

| 1,3,4-Trisubstituted Pyrazole 5a | MCF-7 (Breast) | 6.5 μM | Cytotoxic activity. | researchgate.net |

Analgesic and Antipyretic Properties

The pyrazole nucleus has long been associated with analgesic and antipyretic activities, dating back to the synthesis of the first pyrazolin-5-one. mdpi.com Modern research continues to explore new derivatives for pain and fever management. alliedacademies.orgresearchgate.net

A study focused on novel pyrazole derivatives demonstrated significant analgesic activity. alliedacademies.org The derivative PZ3 , when tested using the Eddy's hot plate method, showed notable analgesic effects. alliedacademies.org The combination of pyrazole and 1,2,4-triazole (B32235) structures has also been explored to create compounds with antinociceptive activity, which was confirmed in vivo using the acetic acid-induced writhing test and a formalin inflammation model. zsmu.edu.ua Many compounds that exhibit anti-inflammatory properties also possess analgesic activity, and this dual action is a common feature of pyrazole-based compounds. mdpi.comresearchgate.net

Anticonvulsant Activity

Pyrazole derivatives have been investigated as potential anticonvulsant agents for the management of epilepsy. nih.govresearchgate.net These compounds are often tested in established models such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) assays to determine their efficacy. nih.govresearchgate.net

In one study, a series of novel substituted pyrazoles showed significant anticonvulsive activity in mice. nih.gov The most potent molecule, 7h , not only demonstrated strong anticonvulsant effects but also reduced levels of oxidative stress and inflammation in the brain, suggesting a neuroprotective dimension to its activity. nih.govresearchgate.net The development of anticonvulsant agents with neuroprotective actions is a key goal in epilepsy treatment, as neurodegeneration is a major abnormality in the epileptic brain. researchgate.net The versatility of the pyrazole structure allows for the synthesis of a large number of derivatives that can be screened for this specific biological activity. researchgate.net

Antidiabetic Activity

Certain pyrazole analogues have been identified as promising candidates for the treatment of diabetes. researchgate.net Their mechanism of action often involves the inhibition of key enzymes involved in carbohydrate digestion, such as α-amylase and α-glucosidase. nih.govnih.gov

A study investigating two pyrazole derivatives, Pyz-1 and Pyz-2 , found that they exhibited potent inhibition of both α-glucosidase and α-amylase. nih.gov The IC50 values for Pyz-1 against α-glucosidase (75.62 ± 0.56 µM) were comparable to the standard drug Acarbose (72.58 ± 0.68 µM). nih.gov Similarly, another series of indeno[1,2-c]pyrazol-4(1H)-ones was assayed for antidiabetic activity. nih.gov Compound 4e was found to be a more potent α-glucosidase inhibitor (IC50 = 6.71 μg/mL) than Acarbose (IC50 = 9.35 μg/mL), and compound 4i showed good inhibitory activity against α-amylase (IC50 = 11.90 μg/mL) compared to Acarbose (IC50 = 22.87 μg/mL). nih.gov Sulfonamide-based acyl pyrazoles have also been shown to be highly potent α-glucosidase inhibitors, with many compounds in the series having IC50 values significantly lower than acarbose. frontiersin.org

| Compound/Derivative | Enzyme Target | Inhibitory Activity (IC50) | Comparison to Standard (Acarbose) | Reference |

|---|---|---|---|---|

| Pyz-1 | α-glucosidase | 75.62 ± 0.56 µM | Comparable activity. | nih.gov |

| Pyz-1 | α-amylase | 119.3 ± 0.75 µM | Slightly less active. | nih.gov |

| Pyz-2 | α-glucosidase | 95.85 ± 0.92 µM | Less active. | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-one (4e) | α-glucosidase | 6.71 μg/mL | More potent. | nih.gov |

| Indeno[1,2-c]pyrazol-4(1H)-one (4i) | α-amylase | 11.90 μg/mL | More potent. | nih.gov |

| Acyl Pyrazole Sulfonamide (5a) | α-glucosidase | 1.13 ± 0.06 µM | Significantly more potent (Acarbose IC50 = 35.1 ± 0.14 µM). | frontiersin.org |

Neuroprotective Agents

The pyrazole nucleus is a significant scaffold in the development of novel neuroprotective agents. nih.gov Due to its diverse biological activities, this heterocyclic structure has garnered attention from medicinal chemists for its potential in treating neurological disorders. nih.gov The treatment of such disorders is challenging, and there is a continuous search for therapeutically effective molecules with minimal side effects. nih.gov Pyrazole derivatives are being investigated as one such promising avenue.